molecular formula C12H14ClNO4 B14575864 6-Chlorohexanoic acid, 4-nitrophenyl ester CAS No. 61167-47-3

6-Chlorohexanoic acid, 4-nitrophenyl ester

Cat. No.: B14575864
CAS No.: 61167-47-3
M. Wt: 271.69 g/mol
InChI Key: ILPNRCAJUCEDJY-UHFFFAOYSA-N
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Description

6-Chlorohexanoic acid, 4-nitrophenyl ester is a chemical compound with the molecular formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.697 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group on the hexanoic acid chain and a nitrophenyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorohexanoic acid, 4-nitrophenyl ester typically involves the esterification of 6-chlorohexanoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexanoic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chlorohexanoic acid, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-nitrophenol, which can then participate in various biochemical reactions. The chloro group can be involved in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorohexanoic acid, 4-nitrophenyl ester is unique due to the presence of both the chlorohexanoic acid and nitrophenyl ester groups, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

61167-47-3

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

(4-nitrophenyl) 6-chlorohexanoate

InChI

InChI=1S/C12H14ClNO4/c13-9-3-1-2-4-12(15)18-11-7-5-10(6-8-11)14(16)17/h5-8H,1-4,9H2

InChI Key

ILPNRCAJUCEDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCl

Origin of Product

United States

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